5-溴-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

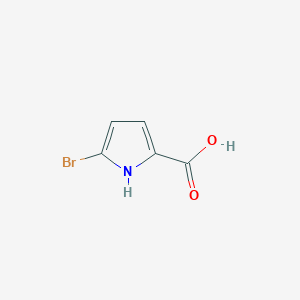

5-Bromo-1H-pyrrole-2-carboxylic acid is a brominated pyrrole derivative, which is a class of compounds known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antidiabetic properties. Pyrrole derivatives are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The bromine atom at the 5-position and the carboxylic acid group at the 2-position make this compound a valuable intermediate for further chemical modifications and pharmaceutical applications .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr byproduct from the Hantzsch reaction to hydrolyze the t-butyl esters in situ . Another method involves the Fischer indole cyclization to create a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, which can be further substituted at the 2 and 3 positions . Additionally, pyrrole derivatives can be synthesized by electrophilic substitution reactions, as demonstrated in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and diverse due to the presence of various substituents. For instance, the crystal structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester reveals a planar heterocyclic pyrrole core with a rotated phenyl ring, and the crystal packing is characterized by bifurcated N-H…O hydrogen bonds . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been elucidated using spectroscopic methods and X-ray diffraction, showing intramolecular C-H…N hydrogen bonds and π…π stacking interactions .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine in the presence of a palladium catalyst leads to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones . Another reaction involves the one-pot assembly of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters from propargyl amines, isothiocyanates, and alkyl 2-bromoacetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-1H-pyrrole-2-carboxylic acid and its derivatives are influenced by the substituents attached to the pyrrole ring. These properties are crucial for their biological activity and pharmacological potential. For instance, extensive QSAR studies have shown that the analgesic and anti-inflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents . Additionally, the use of Bronsted acidic ionic liquids as catalysts in the synthesis of pyrrole derivatives highlights the importance of environmentally friendly and efficient synthetic methods .

科学研究应用

医药化学

5-溴-1H-吡咯-2-羧酸是医药化学中重要的合成砌块。它被用来合成具有潜在治疗效果的化合物。 例如,吡咯衍生物以其在创建抗生素、抗炎药和抗肿瘤药物中的作用而闻名 。该化合物中的溴原子可用于进一步官能化,从而导致多种生物活性分子的产生。

农业

在农业领域,该化合物可以探索用于开发新型杀菌剂。 吡咯结构在许多天然产物中很常见,包括具有抗真菌特性的天然产物 。对基于吡咯的杀菌剂的研究可能导致对植物病害更有效的治疗方法。

工业应用

在工业上,5-溴-1H-吡咯-2-羧酸可用作合成染料、颜料和其他特种化学品的中间体。 它与各种有机和无机化合物的反应性使其成为化学制造过程中的通用前体 。

环境科学

该化合物的衍生物可能在环境科学中很重要,特别是在海洋天然产物的研究中。 像 5-溴-1H-吡咯-2-羧酸这样的化合物已从海洋来源中分离出来,并且可能在理解海洋生态和生物化学方面有应用 。

材料科学

在材料科学中,5-溴-1H-吡咯-2-羧酸的吡咯环可用于创建具有特定性质的聚合物。 溴化化合物通常用作阻燃剂,将这种分子掺入聚合物材料中可以增强其安全性 。

生物化学研究

在生物化学方面,该化合物可用于研究酶-底物相互作用,特别是在靶向吡咯环的酶中。 这可以提供对酶机制的见解,并有助于设计酶抑制剂 。

分析化学

5-溴-1H-吡咯-2-羧酸由于其结构和性质明确,可以用作分析化学中的标准品或试剂。 它可用于定量分析和分析仪器的校准 。

杂环化合物的合成

最后,在合成化学中,该化合物是合成各种杂环化合物的先驱。 杂环在许多药物和材料中至关重要,5-溴-1H-吡咯-2-羧酸为这些重要结构提供了途径 。

属性

IUPAC Name |

5-bromo-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIXQQWGBUFUDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633887 |

Source

|

| Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28383-57-5 |

Source

|

| Record name | 5-Bromo-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。